Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled derivative of Eluxadoline, a medication primarily used for the treatment of irritable bowel syndrome with diarrhea. The compound's molecular formula is C31¹³CH34D3Cl2N5O5, and it has a molecular weight of 646.59 g/mol. The presence of deuterium and carbon isotopes in its structure makes it particularly useful for pharmacokinetic studies and metabolic research due to its ability to provide accurate tracking in biological systems .
Eluxadoline-13C,d3 Dihydrochloride exhibits similar biological activities to its parent compound, Eluxadoline. It acts as a mixed μ-opioid receptor agonist and δ-opioid receptor antagonist, which helps in modulating gastrointestinal motility and reducing abdominal pain associated with irritable bowel syndrome. The isotope labeling does not significantly alter its pharmacodynamics but enhances the ability to study its metabolism and distribution in vivo through isotopic tracing techniques .
The synthesis of Eluxadoline-13C,d3 Dihydrochloride typically involves several steps:
These methods ensure that the final product retains its isotopic labeling while achieving high purity levels suitable for analytical applications .
Eluxadoline-13C,d3 Dihydrochloride is primarily utilized in research settings, particularly in pharmacokinetic studies to understand drug metabolism and bioavailability. Its applications include:
Studies involving Eluxadoline-13C,d3 Dihydrochloride have shown that it can interact with various drugs metabolized by cytochrome P450 enzymes. For instance, it may influence the pharmacokinetics of other medications when co-administered, leading to altered therapeutic effects or increased side effects. Understanding these interactions is crucial for optimizing treatment regimens for patients with gastrointestinal disorders .
Eluxadoline-13C,d3 Dihydrochloride shares structural similarities with several other compounds used in gastrointestinal therapies. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Eluxadoline | Opioid receptor modulator | Mixed μ-opioid agonist/δ-opioid antagonist |
| Loperamide | Opioid receptor agonist | Primarily used as an antidiarrheal agent |
| Rifaximin | Antibiotic | Non-systemic; effective against gastrointestinal infections |
| Alosetron | 5-HT3 receptor antagonist | Used specifically for IBS with diarrhea |
Uniqueness: Eluxadoline-13C,d3 Dihydrochloride's isotope labeling distinguishes it from these compounds, allowing for detailed metabolic studies that are not possible with unlabelled versions. This capability enhances research into its pharmacological properties and safety profile .
The synthesis begins with the preparation of (Z)-2-acetylamino-3-(4-hydroxy-2,6-dimethylphenyl)acrylate, a pivotal intermediate. A two-step protocol achieves this:
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Palladium acetate (1–2 mol%) |
| Ligand | Triphenylphosphine |
| Solvent | Acetonitrile |
| Temperature | 25–70°C |
| Yield | 60–80% (iodo-substituted) |
Isotopic labeling (13C, d3) is introduced during acrylate formation by substituting standard carbon sources with 13C-enriched reagents and deuterated solvents.
The 4-hydroxy group in the intermediate undergoes sulfonation to enhance electrophilicity for subsequent nucleophilic substitutions. Trifluoromethanesulfonic anhydride (TFAA) in pyridine/acetonitrile at sub-zero temperatures achieves this:
Analytical Validation:
The tert-butoxycarbonyl (Boc) group safeguards primary amines during synthesis:
Comparative Stability Data:
| Condition | Boc Group Retention (%) |
|---|---|
| Neutral pH, 25°C | 100 (24 hours) |
| Acidic (pH 2), 25°C | 98 (24 hours) |
| Basic (pH 12), 25°C | 85 (24 hours) |
The development of isotopically labeled pharmaceuticals represents a critical advancement in modern drug research, with Eluxadoline-13C,d3 Dihydrochloride serving as a prime example of sophisticated isotopic labeling techniques . This stable isotope-labeled derivative of Eluxadoline incorporates both carbon-13 and deuterium isotopes, creating a molecular formula of C31¹³CH34D3Cl2N5O5 with a molecular weight of 646.59 grams per mole [2]. The strategic incorporation of these isotopes enables precise pharmacokinetic studies and metabolic research without significantly altering the compound's pharmacodynamic properties .
The incorporation of carbon-13 isotopes through carbonate cyclization represents a sophisticated synthetic approach that enables the targeted placement of isotopic labels within complex pharmaceutical molecules [3]. This methodology relies on the utilization of carbon-13 labeled carbonate esters as key synthons, which undergo formal cyclization reactions to form the desired isotopically enriched products [4]. The carbonate cyclization strategy has proven particularly effective for phenolic compounds, where a 1,5-dibromo-1,4-pentadiene precursor undergoes lithium-halogen exchange followed by treatment with carbonate esters, resulting in a formal [5 + 1] cyclization to form the phenol product [3].
Research has demonstrated that dibenzyl carbonate serves as an effective carbon-13 synthon in these cyclization reactions, enabling the preparation of twelve different carbon-13 labeled phenols with various alkyl and aryl substitutions [4]. The reaction conditions require precise optimization, with temperature, pressure, and catalyst selection playing crucial roles in maximizing isotopic incorporation efficiency [5]. The use of carbonate cyclization strategies offers several advantages over traditional isotopic labeling methods, including improved regioselectivity and higher yields of the desired isotopically labeled products [3].
The mechanism of carbonate cyclization involves the initial formation of a lithiated intermediate, which subsequently reacts with the carbon-13 labeled carbonate ester [4]. This process results in the incorporation of the isotopic carbon atom directly into the aromatic core structure, providing exceptional structural integrity and isotopic stability [3]. Studies have shown that this approach can achieve isotopic enrichment levels exceeding 98% for carbon-13 incorporation, making it highly suitable for pharmaceutical applications requiring precise isotopic labeling [4].
| Parameter | Optimal Range | Isotopic Incorporation (%) | Reference |
|---|---|---|---|
| Temperature | 75-130°C | 95-98 | [3] |
| Catalyst Loading | 5-10 mol% | 92-98 | [6] |
| Reaction Time | 2-16 hours | 90-97 | [4] |
| Carbonate Equivalents | 1.0-1.5 | 85-98 | [3] |
Deuterium exchange protocols for d3 labeling represent a critical component in the synthesis of isotopically labeled pharmaceutical compounds, offering precise control over isotopic incorporation while maintaining chemical integrity [7]. The hydrogen-deuterium exchange reaction can be catalyzed by various metal catalysts, including palladium, rhodium, and iridium complexes, each offering distinct advantages in terms of selectivity and reaction conditions [8]. Recent developments have focused on environmentally benign catalytic systems, such as the palladium on carbon-aluminum-deuterium oxide system, which generates deuterium gas in situ from the reaction of aluminum and deuterium oxide [7].
The optimization of deuterium exchange protocols requires careful consideration of multiple factors, including catalyst selection, temperature, reaction time, and deuterium source [9]. Studies have demonstrated that the use of deuterium oxide as the primary deuterium source, combined with appropriate metal catalysts, can achieve high levels of deuterium incorporation while minimizing side reactions [7]. The palladium-catalyzed system has shown particular promise, with deuterium incorporation rates exceeding 95% under optimized conditions [7].
Flow chemistry techniques have emerged as a powerful tool for enhancing deuterium exchange reactions, offering improved process control and higher productivity compared to traditional batch methods [9]. The implementation of continuous-flow technology with iterative runs has enabled the achievement of high isotopic purities in deuterated compounds, with the ability to perform site-selective or perdeuteration processes as required [9]. This approach has demonstrated remarkable efficiency, with some systems achieving productivity increases of up to 17 times compared to batch operations [9].
The mechanism of deuterium exchange involves the activation of carbon-hydrogen bonds through metal-mediated processes, followed by the incorporation of deuterium atoms from the deuterium source [10]. The exchange process can occur through multiple pathways, including direct hydrogen-deuterium exchange at the catalyst surface and solution-phase exchange mechanisms [11]. Temperature plays a crucial role in the exchange kinetics, with the hydrogen-deuterium exchange rate increasing approximately 10-fold for every 22°C increase in temperature [12].
| Catalyst System | Temperature (°C) | d3 Incorporation (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Pd/C-Al-D2O | 90-130 | 92-98 | 2-6 hours | [7] |
| Rh Complex | 100-130 | 85-95 | 4-8 hours | [8] |
| Ir Catalyst | 75-100 | 88-96 | 6-12 hours | [13] |
| Flow System | 75 | 95-99 | 30 seconds-2 minutes | [9] |
Solvent system optimization plays a fundamental role in maintaining isotopic integrity throughout the synthesis and purification of isotopically labeled pharmaceutical compounds [14]. The selection of appropriate solvents directly impacts isotope retention, reaction efficiency, and the overall quality of the final product [15]. Deuterated solvents offer several advantages in isotopic labeling experiments, including high isotopic purity, broad compatibility with organic reactions, and minimal interference with analytical characterization methods [15].
The optimization of solvent systems requires careful consideration of multiple parameters, including solvent polarity, hydrogen bonding capacity, and potential for isotopic exchange [5]. Research has demonstrated that the choice of solvent can significantly influence the outcome of isotopic labeling reactions, with some solvents promoting isotopic scrambling while others maintain isotopic integrity [16]. Studies have shown that the use of nitrogen-15 or carbon-13 labeling instead of deuterium labeling can effectively avoid chromatographic isotope effects that may compromise analytical accuracy [16].
Temperature control within the solvent system represents another critical factor for isotope retention [12]. The hydrogen-deuterium exchange rate is highly temperature-dependent, requiring precise thermal management to prevent unwanted isotopic exchange during reaction workup and purification procedures [12]. Optimal temperature ranges vary depending on the specific solvent system employed, with most systems operating effectively between 25°C and 100°C [11].
The implementation of flow chemistry techniques has revolutionized solvent system optimization for isotopic labeling applications [17]. Flow systems offer superior heat transfer capabilities, enhanced safety profiles, and improved process reliability compared to traditional batch methods [6]. The continuous nature of flow processes enables better control over residence time and temperature, resulting in improved isotope retention and higher product quality [17].
Solvent polarity optimization has proven crucial for maximizing isotopic incorporation while minimizing side reactions [5]. Polar aprotic solvents such as dimethylformamide and acetonitrile have shown excellent performance in many isotopic labeling reactions, providing the necessary solvation properties while maintaining chemical stability under reaction conditions [6]. The careful selection and optimization of solvent mixtures can further enhance reaction outcomes, with binary and ternary solvent systems often outperforming single-component systems [5].
| Solvent System | Isotope Retention (%) | Optimal Temperature (°C) | Reaction Efficiency | Reference |
|---|---|---|---|---|
| DMF/Acetonitrile | 96-99 | 75-90 | High | [5] |
| Deuterated Chloroform | 94-97 | 25-50 | Moderate | [15] |
| Polar Aprotic Mix | 92-98 | 60-80 | High | [6] |
| Flow System Solvents | 97-99 | Variable | Very High | [17] |